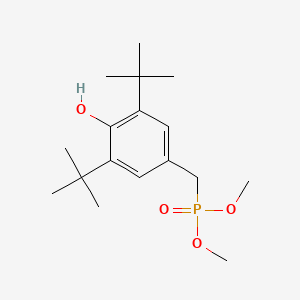
Dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate
Cat. No. B8597312
M. Wt: 328.4 g/mol
InChI Key: REQXZYIETYJMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05171873
Procedure details


A thermostatically controllable reactor is charged with 263 g (1 mol) of (4-hydroxy-3,5-di-tert-butylbenzyl)dimethylamine und 500 g of petroleum ether 100/140. With stirring and blanketing with inert gas, the reaction mixture is heated to 80° C. and 130 g (1.05 mol) of trimethyl phosphite are run into the clear solution. With cooling, 107 g (1.05 mol) of acetic anhydride are then added dropwise over 2 hours at 80° C., and stirring is continued for 2 hours at 80° C. The solvent is removed by distillation until the temperature is 115° C. The residual reaction solution is cooled to room temperature and stirred with 1 liter of water. The crystallised product is filtered with suction, washed with petroleum ether 100/140 and dried, giving 307 g (93% of theory) of almost colourless dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate of m.p. 156°-160° C.
Quantity
263 g
Type
reactant
Reaction Step One

[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:10][C:5]([CH2:6]N(C)C)=[CH:4][C:3]=1[C:16]([CH3:19])([CH3:18])[CH3:17].[P:20]([O:25]C)([O:23][CH3:24])[O:21][CH3:22].C(OC(=O)C)(=O)C>>[OH:1][C:2]1[C:11]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:10][C:5]([CH2:6][P:20](=[O:25])([O:23][CH3:24])[O:21][CH3:22])=[CH:4][C:3]=1[C:16]([CH3:19])([CH3:18])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
263 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(CN(C)C)C=C1C(C)(C)C)C(C)(C)C
|
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OC)(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
107 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by distillation until the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is 115° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residual reaction solution is cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred with 1 liter of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystallised product is filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether 100/140
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(CP(OC)(OC)=O)C=C1C(C)(C)C)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
